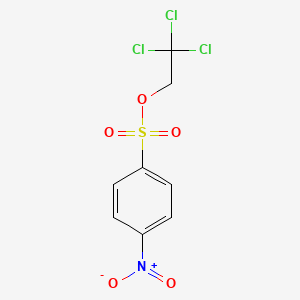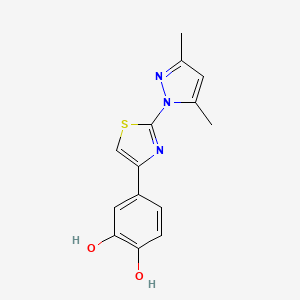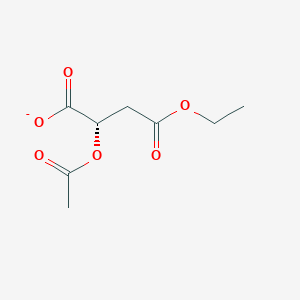![molecular formula C9H12N2O2S B14449015 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline CAS No. 75794-22-8](/img/structure/B14449015.png)
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a sulfanyl group (-S-) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline typically involves a multi-step process One common method starts with the nitration of aniline to form 2-nitroanilineThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Nitro-4-[(propan-2-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-4-[(propan-2-yl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: Similar structure but lacks the sulfanyl group.
4-Nitroaniline: Similar structure but with the nitro group in a different position.
2-Nitro-4-[(prop-2-yn-1-yl)sulfanyl]aniline: Similar structure with a different alkyl group attached to the sulfanyl group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
75794-22-8 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-nitro-4-propan-2-ylsulfanylaniline |
InChI |
InChI=1S/C9H12N2O2S/c1-6(2)14-7-3-4-8(10)9(5-7)11(12)13/h3-6H,10H2,1-2H3 |
Clave InChI |
WSARNJHRJTWPIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~,N~1~-Diethyl-N~3~-[4-(trifluoromethyl)phenyl]propane-1,3-diamine](/img/structure/B14448945.png)
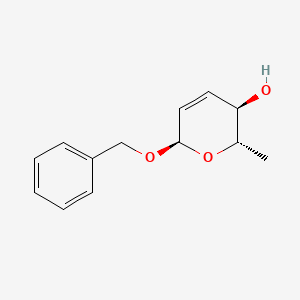
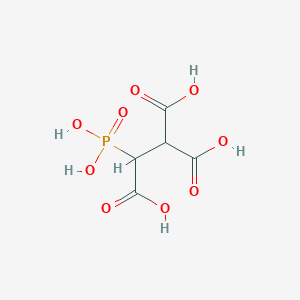

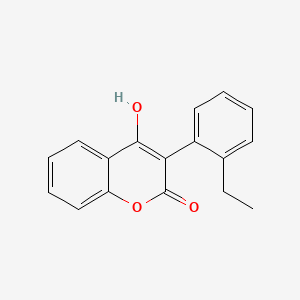

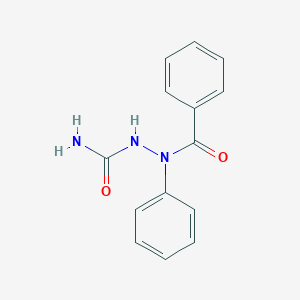

![4-[(Octylsulfanyl)methyl]morpholine](/img/structure/B14448992.png)
